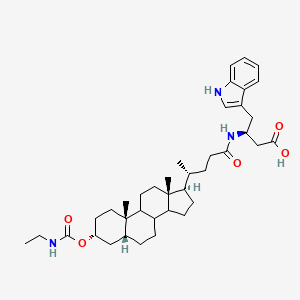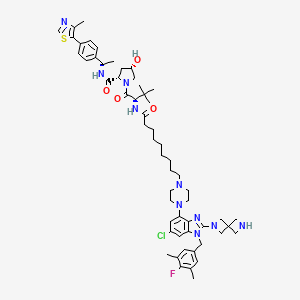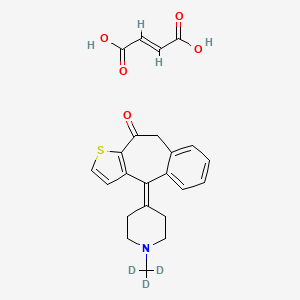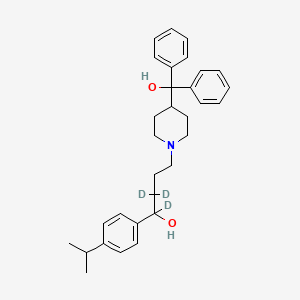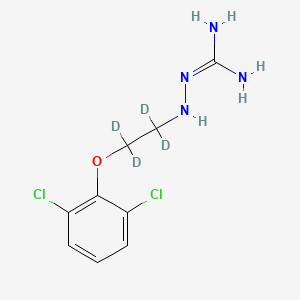
Tead-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tead-IN-3 is a potent inhibitor of the TEAD transcription factor, which plays a crucial role in the Hippo signaling pathway. This pathway is essential for regulating cell proliferation, apoptosis, and maintaining tissue homeostasis. Dysregulation of the Hippo pathway is often implicated in various cancers, making TEAD inhibitors like this compound valuable for cancer research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tead-IN-3 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. The exact synthetic route and reaction conditions are proprietary and detailed in patents and scientific publications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification techniques, and quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Tead-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tead-IN-3 has a wide range of scientific research applications, including:
Cancer Research: As a TEAD inhibitor, this compound is used to study the role of the Hippo pathway in cancer development and progression.
Cell Biology: This compound is used to investigate the regulation of cell proliferation, apoptosis, and tissue homeostasis by the Hippo pathway.
Drug Development: The compound is valuable in the development of new drugs targeting the Hippo pathway for various diseases, including cancer.
Biochemical Studies: This compound is used to study the interactions between TEAD transcription factors and their co-regulators, providing insights into the molecular mechanisms of gene regulation.
Wirkmechanismus
Tead-IN-3 exerts its effects by inhibiting the activity of TEAD transcription factors. It disrupts the interaction between TEAD and its co-regulators, such as YAP and TAZ, which are crucial for the transcriptional activity of the Hippo pathway. By inhibiting this interaction, this compound prevents the transcription of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
IAG933: Another TEAD inhibitor that targets the interaction between TEAD and YAP/TAZ.
Small Molecule Inhibitors of TEAD Auto-palmitoylation: These compounds inhibit TEAD by blocking its auto-palmitoylation, a post-translational modification essential for its activity.
Uniqueness of Tead-IN-3
This compound is unique due to its potent and irreversible inhibition of TEAD transcription factors. It effectively disrupts the TEAD-YAP/TAZ interaction, making it a valuable tool for studying the Hippo pathway and developing new cancer therapies .
Eigenschaften
Molekularformel |
C22H20F3N5O2 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
1-[(3R,4R)-3-(4-pyridin-3-yltriazol-1-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H20F3N5O2/c1-2-21(31)29-12-19(30-11-18(27-28-30)16-4-3-9-26-10-16)20(13-29)32-14-15-5-7-17(8-6-15)22(23,24)25/h2-11,19-20H,1,12-14H2/t19-,20-/m1/s1 |
InChI-Schlüssel |
AZGCPBIUNCLWPF-WOJBJXKFSA-N |
Isomerische SMILES |
C=CC(=O)N1C[C@H]([C@@H](C1)OCC2=CC=C(C=C2)C(F)(F)F)N3C=C(N=N3)C4=CN=CC=C4 |
Kanonische SMILES |
C=CC(=O)N1CC(C(C1)OCC2=CC=C(C=C2)C(F)(F)F)N3C=C(N=N3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


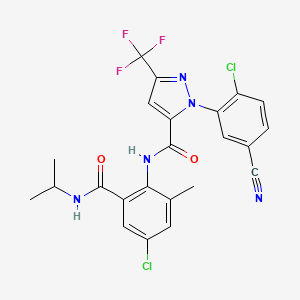



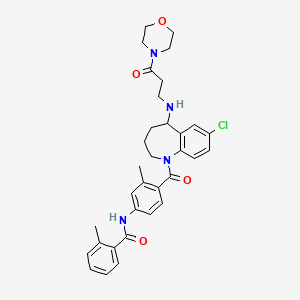

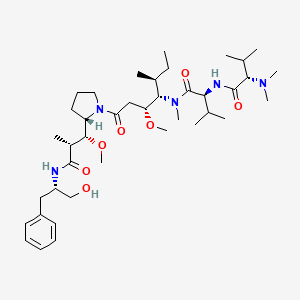
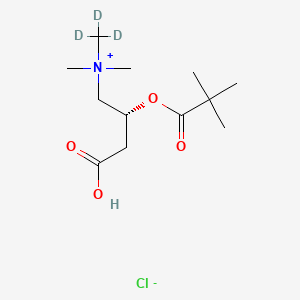
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
